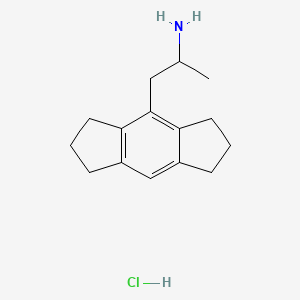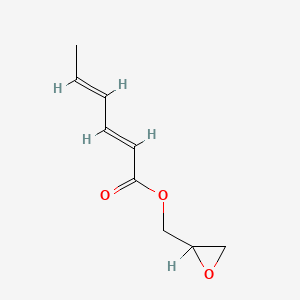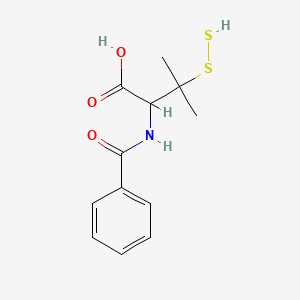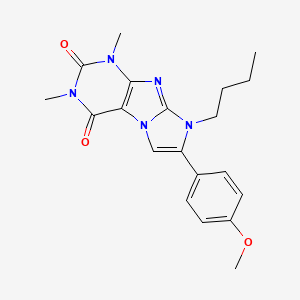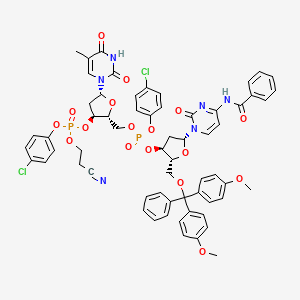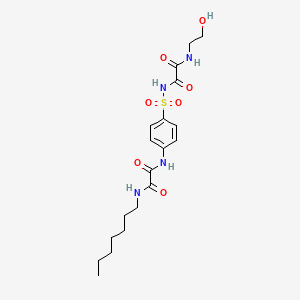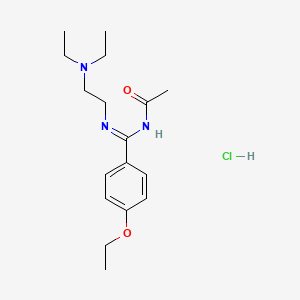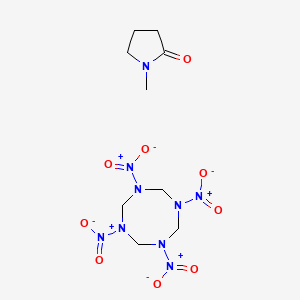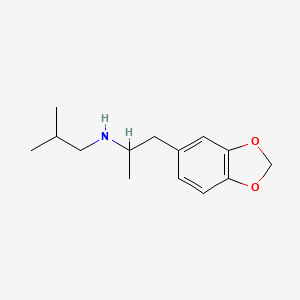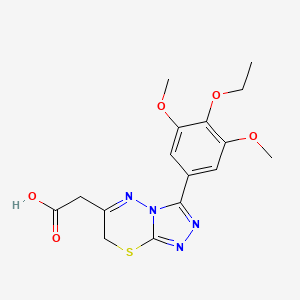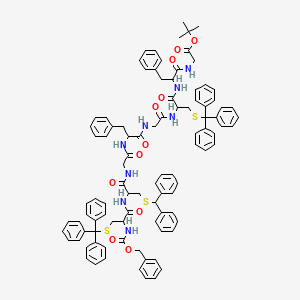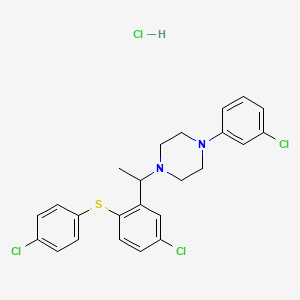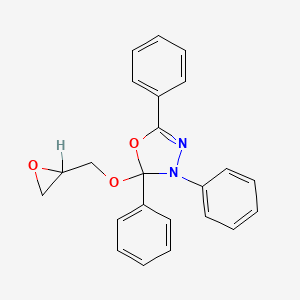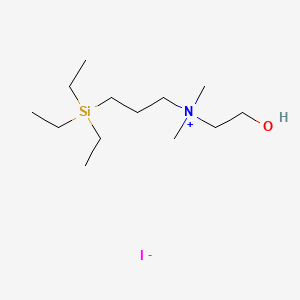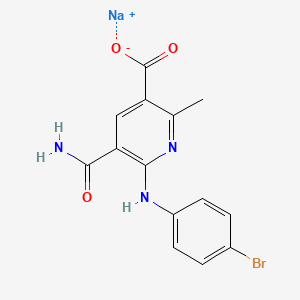
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as an aminocarbonyl group, a bromophenyl group, and a methyl group. The sodium salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Functional Groups: The introduction of the aminocarbonyl group, bromophenyl group, and methyl group can be achieved through various substitution reactions. For example, the bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Formation of the Sodium Salt: The final step involves the conversion of the carboxylic acid group to its sodium salt form by reacting with a suitable base, such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the bromine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a pharmacological tool to study disease mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure but differ in the functional groups attached.
Bromophenyl derivatives: Compounds with a bromophenyl group but different core structures.
Aminocarbonyl derivatives: Compounds with an aminocarbonyl group but different ring systems.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
134828-52-7 |
|---|---|
Molecular Formula |
C14H11BrN3NaO3 |
Molecular Weight |
372.15 g/mol |
IUPAC Name |
sodium;6-(4-bromoanilino)-5-carbamoyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12BrN3O3.Na/c1-7-10(14(20)21)6-11(12(16)19)13(17-7)18-9-4-2-8(15)3-5-9;/h2-6H,1H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
InChI Key |
GBFHKIGWPGBPSQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=C(C=C2)Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


